Phenaridine

Description

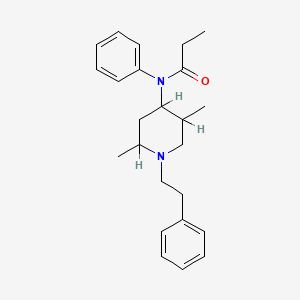

Structure

3D Structure

Propriétés

Numéro CAS |

42045-97-6 |

|---|---|

Formule moléculaire |

C24H32N2O |

Poids moléculaire |

364.5 g/mol |

Nom IUPAC |

N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C24H32N2O/c1-4-24(27)26(22-13-9-6-10-14-22)23-17-20(3)25(18-19(23)2)16-15-21-11-7-5-8-12-21/h5-14,19-20,23H,4,15-18H2,1-3H3 |

Clé InChI |

ODPKHHGQKIYCTJ-UHFFFAOYSA-N |

SMILES |

CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |

SMILES canonique |

CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |

Autres numéros CAS |

42045-97-6 |

Synonymes |

1-(2-phenethyl)-2,5-dimethyl-4-aminopropionylpiperidine citrate fenaridine phenaridine phenaridine hydrochloride phenaridine sulfate phenaridine, (2alpha, 4alpha, 5alpha)- phenaridine, (2alpha, 4alpha, 5beta)- phenaridine, (2alpha, 4beta, 5beta)- phenaridine, (2alpha,4alpha,5alpha)-isomer phenaridine, (2alpha,4alpha,5beta)-isomer phenaridine, (2alpha,4beta,5beta)-isomer phenaridine, (2S-2alpha,4beta,5beta)-isomer sulfate (1:1) |

Origine du produit |

United States |

Foundational & Exploratory

The Enigmatic Agonist: A Technical Guide to Phenaridine's Mechanism of Action at the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenaridine, a potent synthetic opioid, exerts its profound analgesic and physiological effects primarily through its interaction with the mu-opioid receptor (MOR), a key member of the G-protein coupled receptor (GPCR) superfamily. This document provides an in-depth technical exploration of the molecular mechanisms underpinning this compound's action at the MOR. It details the binding characteristics, signal transduction pathways, and the concept of biased agonism, which may differentiate its pharmacological profile from classical opioids. This guide synthesizes current understanding, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visual representations of the key signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Mu-Opioid Receptor Signaling

The mu-opioid receptor is a class A GPCR that plays a central role in mediating the effects of endogenous opioid peptides (e.g., endorphins) and exogenous opioids like morphine and fentanyl.[1][2] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling pathways.[3] The primary signaling cascade involves the coupling to and activation of inhibitory G-proteins (Gαi/o).[4][5] This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors.[4]

Key downstream effects of G-protein activation include:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, hyperpolarization of the neuronal membrane, and reduced neuronal excitability.[5]

-

Inhibition of voltage-gated calcium channels: This reduces neurotransmitter release from presynaptic terminals.[5]

Beyond the canonical G-protein pathway, MORs can also signal through the β-arrestin pathway.[1][7] Agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) promotes the recruitment of β-arrestin proteins.[4] While initially understood to mediate receptor desensitization and internalization, β-arrestin is now recognized as a transducer of its own signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK.[3][4] It has been suggested that the G-protein pathway is primarily responsible for analgesia, while the β-arrestin pathway may be implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[8][9]

This compound's Interaction with the Mu-Opioid Receptor

Binding Affinity and Potency

The initial and most critical step in the action of an opioid agonist is its binding to the MOR. The affinity of a ligand for the receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The potency of an agonist is typically measured by its half-maximal effective concentration (EC50) in functional assays, representing the concentration required to produce 50% of the maximal response.

Table 1: Representative Binding Affinities and Functional Potencies of Mu-Opioid Receptor Agonists

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (GTPγS Assay) |

| Morphine | 1 - 100 | 10 - 100 |

| Fentanyl | 1 - 100 | 1 - 10 |

| Sufentanil | < 1 | 0.1 - 1 |

| Buprenorphine | < 1 | 1 - 10 |

Note: Data are compiled from multiple sources and represent typical ranges.[11] Actual values may vary depending on the specific assay conditions.

Functional Efficacy and Biased Agonism

Efficacy refers to the maximal effect a ligand can produce upon binding to the receptor. Full agonists can elicit a maximal response, while partial agonists produce a submaximal response even at saturating concentrations.[12]

The concept of biased agonism or functional selectivity has emerged as a critical paradigm in opioid pharmacology.[7][13] It proposes that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[7][8] Ligands that preferentially activate the G-protein pathway with reduced β-arrestin2 recruitment are hypothesized to produce robust analgesia with fewer side effects.[14][15] Several synthetic opioids, such as oliceridine (TRV130), have been developed as G-protein biased agonists.[8][14] A compound like this compound would likely be characterized by its bias factor, which quantifies the degree of preference for one pathway over another.

Signaling Pathways Activated by this compound

The binding of this compound to the MOR is expected to initiate a cascade of intracellular events, as depicted in the following diagrams.

Caption: Canonical G-protein signaling pathway activated by this compound at the mu-opioid receptor.

References

- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | The opioid receptor: emergence through millennia of pharmaceutical sciences [frontiersin.org]

- 7. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 10. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zenodo.org [zenodo.org]

- 12. ndafp.org [ndafp.org]

- 13. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iasp-pain.org [iasp-pain.org]

- 15. search.library.northwestern.edu [search.library.northwestern.edu]

Pharmacokinetics and pharmacodynamics of Phenaridine in animal models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenaridine, also known as 2,5-dimethylfentanyl, is a potent opioid analgesic developed in 1972 as an analogue of fentanyl.[1] It has been utilized in surgical anesthesia and is recognized for its significant analgesic properties.[1] While structurally similar to fentanyl, some studies suggest that this compound may possess a superior activity and duration of action, with a potentially favorable safety profile concerning respiratory effects.[2] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound in animal models, drawing comparisons with the well-characterized pharmacology of fentanyl to provide a broader context.

Pharmacodynamics

The primary pharmacodynamic effect of this compound, like other opioids, is analgesia. Its mechanism of action is presumed to be mediated through agonism at opioid receptors, primarily the mu-opioid receptor (MOR), which is the principal target for fentanyl and its analogues.

Analgesic Effects

This compound has demonstrated potent analgesic activity in various animal models. A key study reported an ED50 (median effective dose) of 0.0048 mg/kg in rats using the tail flick test, with a duration of action of 35 minutes following subcutaneous administration.[3] Another report suggests that this compound is superior to fentanyl in terms of both activity and duration of action.[2] The analgesic efficacy of fentanyl and its analogues is typically assessed using thermal nociception assays such as the hot plate and tail-flick tests, as well as chemical-induced pain models like the writhing test.[4][5]

Comparative Potency

While one source suggests this compound is more potent than fentanyl, another indicates it is slightly less potent in rats.[1][2] For context, the ED50 of fentanyl in the rat tail pressure test is reported as 20 mcg/kg (0.02 mg/kg) via subcutaneous administration.[4] The reported ED50 for this compound (0.0048 mg/kg) suggests it is a highly potent analgesic.[3]

Other Pharmacodynamic Effects

Studies have indicated that this compound does not induce bronchospasm and has no significant impact on blood gas parameters, which could suggest a more favorable respiratory safety profile compared to some other opioids.[2] Side effects of fentanyl analogues, which are likely shared by this compound, include itching, nausea, and the potential for severe respiratory depression, which can be life-threatening.[1]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, and elimination half-life, are not extensively available in the public domain. However, based on its structural similarity to fentanyl, some general pharmacokinetic properties can be inferred. Fentanyl is characterized by its high lipophilicity, leading to rapid distribution into tissues, including the central nervous system, and a relatively short duration of action after a single dose due to redistribution.[6]

Metabolism

The metabolic pathways of this compound have not been explicitly detailed in the available literature. Fentanyl is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system to inactive metabolites such as norfentanyl.[4][7] It is plausible that this compound undergoes similar hepatic metabolism.

Quantitative Data Summary

The available quantitative pharmacodynamic data for this compound is limited. The following table summarizes the key analgesic potency data in comparison to fentanyl.

| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) | Duration of Action | Citation(s) |

| This compound | Rat | Tail Flick Test | Subcutaneous | 0.0048 | 35 minutes | [3] |

| Fentanyl | Rat | Tail Pressure Test | Subcutaneous | 0.02 | ~30 minutes | [4] |

| Fentanyl | Mouse | Tail Immersion Test | Subcutaneous | 0.094 | Not Specified | [4] |

| Fentanyl | Mouse | Hot Plate Test | Intraperitoneal | Not Specified | Not Specified | [5] |

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are scarce in the available literature. However, the methodologies employed for evaluating the pharmacokinetics and pharmacodynamics of fentanyl and other potent opioids in animal models are well-established and would be directly applicable to the study of this compound.

Analgesic Activity Assessment: Hot Plate Test

-

Objective: To assess the thermal analgesic effect of a compound.

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded for each animal before drug administration.

-

The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal).

-

At predetermined time points after administration, the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.

-

A cut-off time is established to prevent tissue damage.

-

-

Endpoint: The increase in latency to the nociceptive response compared to baseline is a measure of analgesia.

Pharmacokinetic Study: Blood Sampling and Analysis

-

Objective: To determine the plasma concentration-time profile of a compound.

-

Procedure:

-

Animals (e.g., rats with jugular vein cannulation) are administered the test compound.

-

Blood samples are collected at various time points post-administration.

-

Plasma is separated by centrifugation.

-

The concentration of the drug and its potential metabolites in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time data using appropriate software.

Visualizations

Signaling Pathway

The analgesic effects of this compound are likely mediated through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The following diagram illustrates the proposed signaling pathway upon receptor activation.

Caption: Proposed signaling pathway of this compound via the mu-opioid receptor.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the analgesic efficacy of a novel compound like this compound in an animal model.

Caption: General experimental workflow for analgesic efficacy testing in animal models.

Conclusion

This compound is a potent fentanyl analogue with demonstrated analgesic effects in animal models. While early research suggests it may have a favorable pharmacological profile, there is a notable lack of comprehensive, publicly available data on its pharmacokinetics, metabolism, and receptor binding characteristics. Further in-depth studies are required to fully elucidate the preclinical profile of this compound and to rigorously compare its efficacy and safety with that of fentanyl and other clinically used opioids. The experimental protocols and conceptual frameworks established for fentanyl research provide a clear roadmap for future investigations into this promising, yet under-characterized, analgesic compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [The evaluation of the analgesic action of this compound when combined with agents used in anesthesiological practice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Studies on synthesis and relationship between analgesic activity and receptor affinity for 3-methyl fentanyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4. Pharmacokinetics and Pharmacodynamics of Fentanyl | ATrain Education [atrainceu.com]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. Chronopharmacodynamics and chronopharmacokinetics of pethidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenaridine: A Technical Deep Dive into its Historical Development and Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenaridine, chemically known as N-[2,5-Dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide, is a potent opioid analgesic developed in 1972. As a fentanyl analogue, it was primarily investigated and utilized for surgical anesthesia, particularly in the former Soviet Union. This technical guide provides a comprehensive overview of the historical development and initial scientific studies of this compound. It covers its synthesis, pharmacological properties, and early clinical applications, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Historical Development

This compound (2,5-dimethylfentanyl) was first synthesized in 1972 as part of ongoing research into the structure-activity relationships of fentanyl and its analogues.[1] The primary goal of such research was to develop potent analgesics with favorable pharmacokinetic and pharmacodynamic profiles for use in anesthesia and pain management.[2]

Initial studies, predominantly conducted in the Soviet Union, identified this compound as a powerful narcotic analgesic.[3] It was noted for its potent and prolonged analgesic effect, which was reported to be more significant than that of fentanyl, making it suitable for lengthy and traumatic surgical procedures, including those requiring cardiopulmonary bypass.[3]

Synthesis

A generalized synthetic pathway for fentanyl analogues often involves the following key steps:

-

Synthesis of the core piperidine structure: This usually begins with a commercially available piperidone derivative.

-

Introduction of the N-phenethyl group: This is typically achieved through reductive amination.

-

Formation of the anilino-piperidine intermediate.

-

Acylation: The final step involves the addition of the propanamide group to the aniline nitrogen.

The synthesis of this compound would require the use of a 2,5-dimethyl-4-piperidone precursor.

Below is a logical workflow for the potential synthesis of this compound based on common fentanyl synthesis methodologies.

Caption: Generalized synthetic workflow for this compound.

Pharmacological Profile

This compound, like fentanyl, is a potent agonist at the μ-opioid receptor (MOR). Its pharmacological effects, including analgesia and side effects, are primarily mediated through its interaction with this receptor.

Quantitative Pharmacological Data

Detailed quantitative pharmacological data for this compound is sparse in publicly available literature. The majority of the early research was conducted in the Soviet Union and may not be widely disseminated. However, some key data points have been reported.

| Parameter | Value | Species | Test Method | Reference |

| Analgesic Potency (ED50) | 0.0048 mg/kg (s.c.) | Rat | Tail flick test | [4] |

| Relative Potency | Slightly less potent than fentanyl | Rat | Not specified | [1][5] |

| Isomeric Mixture Potency | Slightly superior to fentanyl in potency and duration of action | Not specified | Not specified | [4] |

| Duration of Action | 35 minutes | Rat | Tail flick test | [4] |

Note: The ED50 value is for a mixture of isomers. This compound has three isomers that differ in the orientation of the methyl groups in the piperidine ring.[4]

Mechanism of Action and Signaling Pathway

As a μ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. This signaling is primarily mediated through the G-protein pathway and the β-arrestin pathway.

-

G-protein Pathway: Activation of the G-protein pathway is associated with the desired analgesic effects of opioids. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also leads to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.[6][7]

-

β-arrestin Pathway: The β-arrestin pathway is primarily associated with the adverse effects of opioids, such as respiratory depression and the development of tolerance.[6][7]

The following diagram illustrates the general signaling pathway of a μ-opioid receptor agonist like this compound.

Caption: Mu-opioid receptor signaling pathway activated by this compound.

Initial Preclinical and Clinical Studies

Preclinical Studies: Experimental Protocols

The primary preclinical in vivo assay used to determine the analgesic efficacy of this compound was the tail flick test in rats.[4]

Objective: To measure the pain response latency in rats following administration of the test compound.

Apparatus: A radiant heat source (e.g., a focused light beam) and a timer.

Procedure:

-

A baseline pain response latency is determined for each rat by focusing the radiant heat source on the animal's tail and measuring the time it takes for the rat to "flick" its tail away from the heat. A cut-off time is established to prevent tissue damage.

-

The rats are then administered this compound, typically via subcutaneous injection.

-

At predetermined time intervals after drug administration, the tail flick latency is measured again.

-

The analgesic effect is quantified as an increase in the tail flick latency compared to the baseline. The percentage of maximum possible effect (%MPE) can be calculated.

The following diagram outlines the experimental workflow for the tail flick test.

Caption: Experimental workflow for the tail flick test.

Early Clinical Studies

The primary clinical application of this compound was as a component of general anesthesia, particularly in cancer surgery within the Soviet Union.[3] A study involving 65 cancer patients undergoing surgery with a modified neuroleptanalgesia technique reported that this compound provided a more potent and prolonged analgesic effect compared to fentanyl.[3]

This made it particularly suitable for long and traumatic surgical procedures.[3] However, the study also noted that this compound exhibited the typical side effects of opiates, including respiratory depression, which could complicate the post-anesthetic recovery period and sometimes necessitate prolonged mechanical ventilation.[3] Another noted drawback was the potential for marked rigor and signs of microcirculation disturbances as the drug's effects wore off.[3]

Conclusion

This compound emerged in the early 1970s as a potent fentanyl analogue with a distinct profile that found a niche in surgical anesthesia, particularly in the former Soviet Union. Its development highlights the ongoing quest for opioid analgesics with optimized properties. While initial studies demonstrated its potent and prolonged analgesic effects, they also confirmed a side effect profile characteristic of strong μ-opioid receptor agonists. The available data, though limited in the public domain, provides a valuable historical perspective on the evolution of synthetic opioids. Further research, potentially through the retrieval and translation of original Soviet-era studies, would be necessary to construct a more complete and detailed understanding of this compound's pharmacology and clinical utility.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of this compound is subject to strict legal and regulatory controls in many countries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [The new Soviet narcotic analgesic this compound as a component of general anesthesia during cancer surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide | C24H32N2O | CID 162056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Phenaridine to Opioid Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phenaridine and Opioid Receptors

This compound is a derivative of fentanyl, a powerful synthetic opioid used for anesthesia and analgesia. The pharmacological effects of opioids are mediated through their interaction with a family of G-protein coupled receptors (GPCRs), primarily the mu (μ), delta (δ), and kappa (κ) opioid receptors. The affinity and selectivity of a ligand for these receptor subtypes determine its specific pharmacological effects, including analgesia, euphoria, respiratory depression, and sedation.

-

Mu (μ) Opioid Receptor (MOR): Primarily responsible for the analgesic and euphoric effects of most clinically used opioids, but also mediates respiratory depression and physical dependence.

-

Delta (δ) Opioid Receptor (DOR): Also involved in analgesia and may have antidepressant and anxiolytic effects.

-

Kappa (κ) Opioid Receptor (KOR): Activation can lead to analgesia, but also dysphoria and psychotomimetic effects.

The in vitro binding affinity of a compound for these receptors is a critical initial step in drug discovery and development, providing insights into its potential potency and selectivity.

Quantitative Data Presentation

The binding affinity of a ligand for a receptor is typically quantified by its inhibition constant (Kᵢ) or the concentration required to inhibit 50% of radioligand binding (IC₅₀). Lower values indicate a higher binding affinity.

While specific in vitro binding affinity data for this compound at the μ, δ, and κ opioid receptors are not available in the reviewed scientific literature, Table 1 provides a standardized template for presenting such data. This format allows for a clear and comparative assessment of a compound's binding profile.

Table 1: In Vitro Binding Affinity of a Test Compound to Human Opioid Receptor Subtypes

| Receptor Subtype | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Hill Slope (n H) | Reference Compound (Kᵢ, nM) |

| Mu (μ) | [³H]-DAMGO | Data Not Available | Data Not Available | Data Not Available | Morphine |

| Delta (δ) | [³H]-Naltrindole | Data Not Available | Data Not Available | Data Not Available | Naltrindole |

| Kappa (κ) | [³H]-U-69593 | Data Not Available | Data Not Available | Data Not Available | U-69593 |

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; nH: Hill slope. Values are typically presented as mean ± SEM or geometric mean with 95% confidence intervals from multiple independent experiments.

Experimental Protocols

The determination of in vitro binding affinity is most commonly achieved through competitive radioligand binding assays. This section details a generalized protocol for such an experiment, which would be applicable for testing this compound.

Radioligand Displacement Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and selectivity.

Objective: To determine the binding affinity (Kᵢ) of this compound for μ, δ, and κ opioid receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human recombinant μ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligands:

-

For μ-opioid receptor: [³H]-DAMGO (a selective μ-agonist).

-

For δ-opioid receptor: [³H]-Naltrindole (a selective δ-antagonist).

-

For κ-opioid receptor: [³H]-U-69593 (a selective κ-agonist).

-

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., Naloxone) to saturate all specific binding sites.

-

Scintillation Cocktail and Vials.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target opioid receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the appropriate radioligand (usually at or below its K d value), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (this compound) concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d) where [L] is the concentration of the radioligand and K d is its dissociation constant.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand displacement assay.

Caption: Workflow of a Radioligand Displacement Assay.

Opioid Receptor Signaling Pathway

Upon agonist binding, opioid receptors activate intracellular signaling cascades, primarily through the Gᵢ/Gₒ family of G-proteins. The following diagram depicts this canonical signaling pathway.

Caption: Canonical G-protein signaling pathway of opioid receptors.

Conclusion

This technical guide provides a framework for understanding and determining the in vitro binding affinity of this compound to μ, δ, and κ opioid receptor subtypes. While specific binding data for this compound remains to be published, the methodologies described herein represent the standard approach for characterizing the receptor pharmacology of novel opioid compounds. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental signaling mechanisms of opioid receptors. Further research is required to fully elucidate the specific binding profile of this compound, which will be essential for a comprehensive understanding of its pharmacological effects and potential clinical applications.

The Structure-Activity Relationship of Phenaridine and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenaridine, also known as 2,5-dimethylfentanyl, is a potent synthetic opioid analgesic and a structural analogue of fentanyl.[1] Developed in 1972, it has been utilized in surgical anesthesia.[1] As with other fentanyl analogues, this compound's biological activity is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) of this compound and its analogues is crucial for the design of novel analgesics with improved therapeutic profiles, including enhanced potency, selectivity, and a reduced side-effect profile. This technical guide provides an in-depth analysis of the SAR of this compound and related compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Structure and Analogues

The core structure of this compound is based on the 4-anilidopiperidine scaffold, characteristic of the fentanyl class of opioids. The key structural feature of this compound is the presence of two methyl groups at the 2 and 5 positions of the piperidine ring.[1] The orientation of these methyl groups gives rise to different stereoisomers, each exhibiting distinct pharmacological properties.[2] Analogues of this compound can be generated by modifications at several key positions of the fentanyl scaffold:

-

Piperidine Ring: Alterations to the substituents on the piperidine ring, including the number, position, and stereochemistry of alkyl groups.

-

Anilido Group: Substitution on the phenyl ring of the anilido moiety.

-

N-substituent: Modification of the phenethyl group attached to the piperidine nitrogen.

-

Propanamide Side Chain: Changes to the propanamide group.[3]

Quantitative Structure-Activity Relationship Data

The analgesic potency of this compound and its analogues is typically quantified by determining their median effective dose (ED50) in animal models.[4] The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.[4] The following tables summarize the available quantitative data for this compound and related fentanyl analogues.

Table 1: Analgesic Potency of this compound and its Isomers

| Compound | Animal Model | Assay | Route of Administration | ED50 (mg/kg) | Duration of Action (min) |

| This compound (mixture of isomers) | Rat | Tail Flick | Subcutaneous | 0.0048 | 35 |

| Isomer 1 (2-equatorial, 5-axial methyl) | - | - | - | - | 125 |

| Isomer 2 (2,5-diequatorial methyl) | - | - | - | - | 105 |

| Isomer 3 (2,5-diaxial methyl) | - | - | - | - | 165 |

Data sourced from[2]

Table 2: Analgesic Potency of Methyl-Substituted Fentanyl Analogues

| Compound | Animal Model | Assay | Route of Administration | ED50 (mg/kg) |

| Fentanyl | Rat | Tail Flick | Subcutaneous | ~0.011 |

| 2-methyl-fentanyl | Rat | - | - | 0.665 |

| 3-methyl-fentanyl | Rat | - | - | 0.04 |

| cis-(+)-3-methyl-fentanyl | - | - | - | 0.00058 |

| 2,5-dimethyl-fentanyl (this compound) | Rat | - | - | 0.803 (conflicting data exists) |

| 3,5-dimethyl-fentanyl analogue (compound 30) | Mouse | Hot Plate | - | 0.0025 |

Data sourced from[2]

Experimental Protocols

The quantitative data presented above are primarily derived from in vivo analgesic assays. The following are detailed protocols for the key experiments cited.

Tail Flick Test

The tail flick test is a common method to assess the analgesic efficacy of opioids by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.[5]

Materials:

-

Tail flick apparatus with a radiant heat source.

-

Animal restrainer.

-

Test subjects (rats or mice).

-

Test compound (e.g., this compound analogue) and vehicle control.

-

Syringes for administration.

Procedure:

-

Acclimatize the animals to the experimental room and handling for at least 30-60 minutes.

-

Gently place the animal in the restrainer.

-

Position the animal's tail over the radiant heat source.

-

Activate the heat source and start a timer simultaneously.

-

Observe the animal for a characteristic "flick" or withdrawal of the tail from the heat.

-

Stop the timer at the moment of the tail flick and record the latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[6]

-

Administer the test compound or vehicle control via the desired route (e.g., subcutaneous injection).

-

At predetermined time points after administration, repeat the tail flick measurement.

-

The increase in tail flick latency after drug administration is a measure of analgesia. The ED50 is calculated from the dose-response curve.

Hot Plate Test

The hot plate test is another widely used method for evaluating thermal nociception and the effectiveness of analgesics.[7]

Materials:

-

Hot plate apparatus with a controlled temperature surface.

-

A clear enclosure to keep the animal on the hot surface.

-

Test subjects (rats or mice).

-

Test compound and vehicle control.

-

Syringes for administration.

Procedure:

-

Set the hot plate to a constant, noxious temperature (typically 52-55°C).[8]

-

Acclimatize the animals to the testing environment.

-

Gently place the animal on the heated surface and start a timer.

-

Observe the animal for nocifensive behaviors, such as licking a hind paw, jumping, or vocalizing.[8]

-

Stop the timer upon observing the first clear nocifensive response and record the latency. A cut-off time is employed to prevent injury.

-

Administer the test compound or vehicle.

-

Repeat the hot plate test at specific intervals after drug administration.

-

An increase in the latency to respond is indicative of an analgesic effect. The ED50 is determined from the dose-response data.

Radioligand Binding Assay for µ-Opioid Receptor

This in vitro assay is used to determine the binding affinity of a compound for the µ-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the µ-opioid receptor (e.g., CHO-hMOR cells) or from brain tissue.[9]

-

Radiolabeled ligand specific for the µ-opioid receptor (e.g., [³H]DAMGO).[9]

-

Test compound (this compound analogue).

-

Non-specific binding control (e.g., naloxone).[9]

-

Incubation buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

In a series of tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound in the incubation buffer.

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand like naloxone).

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.

Signaling Pathway and Experimental Workflow

The biological effects of this compound and its analogues are mediated through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the signaling pathway and a typical experimental workflow for SAR studies.

Caption: µ-Opioid Receptor Signaling Pathway.

Caption: Experimental Workflow for SAR Studies.

Discussion of Structure-Activity Relationships

The data presented in the tables and the broader literature on fentanyl analogues allow for the elucidation of several key SAR trends for this compound and related compounds:

-

Stereochemistry of the Piperidine Ring: The orientation of the methyl groups on the piperidine ring of this compound significantly impacts its duration of action. The 2,5-diaxial isomer exhibits the longest duration, while the 2,5-diequatorial isomer has the shortest.[2] This suggests that the stereochemistry influences how the molecule binds to and dissociates from the µ-opioid receptor, or affects its metabolic stability.

-

Position of Methyl Substitution: The position of methyl substitution on the piperidine ring has a profound effect on analgesic potency. While 2- and 2,5-dimethyl substitution (as in this compound) can be detrimental to activity compared to fentanyl, 3-methyl substitution, particularly the cis-(+)-isomer, dramatically increases potency.[2] This highlights the sensitivity of the receptor's binding pocket to the steric bulk at different positions of the piperidine ring.

-

General Trends for Fentanyl Analogues:

-

N-Phenethyl Group: This group is crucial for high-affinity binding to the µ-opioid receptor. Modifications that reduce its size or alter its aromaticity generally decrease potency.[10]

-

Anilido Phenyl Ring: Substitutions on this ring can modulate activity. For example, para-fluoro substitution is often well-tolerated or can slightly increase potency.

-

4-Position of the Piperidine Ring: The steric requirements at this position are critical. Both potency and duration of action are influenced by the substituent at this position.[11]

-

Conclusion

The structure-activity relationship of this compound and its analogues is a complex interplay of stereochemistry and substituent effects at multiple positions on the 4-anilidopiperidine scaffold. The quantitative data and experimental protocols provided in this guide offer a framework for researchers in the field of opioid drug discovery. The visualization of the µ-opioid receptor signaling pathway and the experimental workflow for SAR studies further aids in understanding the mechanism of action and the process of developing novel analgesics. Future research focused on elucidating the precise binding modes of this compound isomers and a wider range of analogues through computational modeling and structural biology will be invaluable for the rational design of next-generation opioids with improved therapeutic properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tail flick test - Wikipedia [en.wikipedia.org]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. benchchem.com [benchchem.com]

- 10. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fentanyl Analogs: Structure-Activity-Relationship Study | Bentham Science [benthamscience.com]

Early Research on the Analgesic Effects of Phenaridine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenaridine, also known as 2,5-dimethylfentanyl, is a potent opioid analgesic developed in the early 1970s. As an analogue of fentanyl, its early research focused on understanding its analgesic efficacy and potency relative to existing opioids. This technical guide provides a comprehensive overview of the foundational research into the analgesic properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Data Presentation

The early research on this compound established its potent analgesic effects, primarily through in vivo studies in animal models. The following tables summarize the key quantitative data available from this initial period of investigation.

Table 1: In Vivo Analgesic Potency of this compound

| Compound | Animal Model | Analgesic Assay | Route of Administration | ED₅₀ (mg/kg) | Duration of Action |

| This compound (mixture of isomers) | Rat | Tail Flick Test | Subcutaneous | 0.0048[1] | 35 min[1] |

| 2,5-Dimethylfentanyl | Rat | Not Specified | Not Specified | 0.803*[1] | Not Reported |

*Note: Some sources suggest this data may not be correct[1].

Experimental Protocols

The primary methods used in the early evaluation of this compound's analgesic effects were the tail flick and hot plate tests. These assays are standard in opioid research for assessing centrally mediated analgesia.

Tail Flick Test Protocol (Rat)

The tail flick test measures the latency of a rat to withdraw its tail from a noxious thermal stimulus. An increase in this latency is indicative of an analgesic effect.

-

Apparatus: A radiant heat source is focused on the rat's tail. A sensor detects the tail flick, and a timer automatically records the latency.

-

Procedure:

-

A baseline latency is determined for each rat before drug administration. The heat intensity is calibrated to elicit a tail flick within 2-4 seconds in a drug-naive animal.

-

This compound or a vehicle control is administered, typically via subcutaneous injection.

-

At predetermined time points after administration, the tail flick latency is measured again.

-

A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

-

Data Analysis: The dose-response relationship is determined by testing a range of doses and calculating the ED₅₀, the dose at which 50% of the animals exhibit a maximal possible effect or a significant increase in latency.

Experimental Workflow: Tail Flick Test

Caption: Workflow for the rat tail flick test.

Signaling Pathways

As a fentanyl analogue, this compound is presumed to exert its analgesic effects primarily through the activation of the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the µ-opioid receptor initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and nociceptive signal transmission.

Mu-Opioid Receptor Signaling Pathway

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuron.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs), reducing Ca2+ influx.

-

The combined effect of these actions is a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as substance P and glutamate, that are involved in the transmission of pain signals.

Signaling Pathway Diagram

Caption: Mu-opioid receptor signaling cascade.

Conclusion

The early research on this compound demonstrated its potent analgesic properties, positioning it as a significant compound within the 4-anilidopiperidine class of opioids. While the initial studies provided valuable insights into its in vivo efficacy, a notable gap exists in the early literature regarding its specific receptor binding affinities and detailed characterization of its signaling profile beyond the assumed mechanism of action for a mu-opioid agonist. Further research would be necessary to fully elucidate the complete pharmacological profile of this compound, including its activity at other opioid receptors and its potential for biased agonism. This foundational work, however, laid the groundwork for understanding the structure-activity relationships of ring-methylated fentanyl analogues and their potential as powerful analgesics.

References

Phenaridine as a Fentanyl Analogue: A Technical Guide to its Initial Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenaridine (2,5-dimethylfentanyl) is a potent opioid analgesic and a structural analogue of fentanyl, a cornerstone of modern anesthesia and pain management. First developed in 1972, this compound exhibits a pharmacological profile comparable to its parent compound, characterized by high analgesic potency.[1][2] This technical guide provides an in-depth exploration of the initial discovery, synthesis, and mechanism of action of this compound. It includes a plausible, detailed experimental protocol for its synthesis based on established methodologies for fentanyl analogues, summarizes key quantitative pharmacological data, and visualizes its synthetic workflow and biological signaling pathway.

Initial Discovery and Historical Context

This compound emerged from research programs in the 1970s focused on modifying the foundational 4-anilidopiperidine structure of fentanyl to explore structure-activity relationships.[3] It was first developed in 1972 and was notably investigated by Soviet researchers.[2][4] The primary structural modification in this compound is the introduction of two methyl groups at the 2 and 5 positions of the piperidine ring.[1][5]

This modification introduces stereoisomerism, and subsequent research successfully separated and characterized three distinct isomers. These isomers were found to possess different durations of analgesic effects, highlighting the stereochemical sensitivity of opioid receptor interactions.[1] As a mixture of isomers, this compound was found to be slightly superior to fentanyl in terms of potency and duration of action in early animal studies.[1]

Synthesis of this compound

Conceptual Synthesis Workflow

The logical progression for synthesizing this compound involves three primary stages: formation of the N-phenethyl piperidone intermediate, introduction of the aniline group via reductive amination, and a final acylation step to yield the target molecule.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established and optimized methods for the synthesis of fentanyl and its analogues and represent a plausible pathway for the production of this compound for research purposes.[7]

Protocol 2.2.1: Synthesis of N-(2-phenylethyl)-2,5-dimethyl-4-piperidone (Intermediate B)

-

Reagents & Setup:

-

2,5-Dimethyl-4-piperidone hydrochloride (1.0 eq)

-

(2-Bromoethyl)benzene (Phenethyl bromide) (1.2 eq)

-

Cesium carbonate (Cs₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar).

-

-

Procedure:

-

To the round-bottom flask, add 2,5-Dimethyl-4-piperidone hydrochloride, cesium carbonate, and anhydrous acetonitrile.

-

Stir the suspension vigorously.

-

Add (2-Bromoethyl)benzene dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours, monitoring progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil using column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the pure N-phenethyl piperidone intermediate.

-

Protocol 2.2.2: Synthesis of N-(1-(2-phenylethyl)-2,5-dimethylpiperidin-4-yl)aniline (Intermediate C)

-

Reagents & Setup:

-

N-(2-phenylethyl)-2,5-dimethyl-4-piperidone (1.0 eq)

-

Aniline (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE), anhydrous

-

Acetic acid (catalytic amount)

-

Round-bottom flask with magnetic stirrer, under an inert atmosphere.

-

-

Procedure:

-

Dissolve the piperidone intermediate in anhydrous dichloroethane.

-

Add aniline and a catalytic amount of acetic acid. Stir the mixture for 1 hour at room temperature to form the iminium ion intermediate.

-

Add sodium triacetoxyborohydride portion-wise over 20 minutes, controlling any temperature increase with an ice bath.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (DCM) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield the diamine intermediate.

-

Protocol 2.2.3: Synthesis of this compound (Final Product D)

-

Reagents & Setup:

-

N-(1-(2-phenylethyl)-2,5-dimethylpiperidin-4-yl)aniline (1.0 eq)

-

Propionyl chloride (1.3 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with magnetic stirrer, under an inert atmosphere, in an ice bath.

-

-

Procedure:

-

Dissolve the diamine intermediate and triethylamine in anhydrous DCM and cool the solution to 0°C.

-

Add propionyl chloride dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to obtain this compound free base.

-

For salt formation (e.g., hydrochloride or citrate), dissolve the free base in a suitable solvent (e.g., ether or isopropanol) and add a solution of HCl in ether or citric acid in methanol. Collect the resulting precipitate by filtration.

-

Quantitative Pharmacological Data

Early studies provided key data on the analgesic potency and duration of action for this compound and its separated isomers, typically benchmarked against fentanyl and morphine.

| Compound | Test Animal | Test Method | ED₅₀ (mg/kg, s.c.) | Duration of Action (min) | Relative Potency (vs. Fentanyl) |

| This compound (Isomer Mix) | Rat | Tail Flick | 0.0048 | 35 | ~2.3x |

| This compound Isomer 1 | Rat | Tail Flick | Not Reported | 125 | Not Reported |

| This compound Isomer 2 | Rat | Tail Flick | Not Reported | 105 | Not Reported |

| This compound Isomer 3 | Rat | Tail Flick | Not Reported | 165 | Not Reported |

| Fentanyl (for comparison) | Rat | Tail Flick | ~0.011 | ~30 | 1.0x |

Data sourced from Vartanyan et al. (1989) and other comparative literature.[1]

Mechanism of Action and Signaling Pathway

As a fentanyl analogue, this compound functions as a potent agonist at the μ-opioid receptor (MOR).[8] The MOR is a class A G-protein coupled receptor (GPCR) that is predominantly coupled to inhibitory Gαᵢ/ₒ proteins.[9]

Upon binding of an agonist like this compound, the MOR undergoes a conformational change, triggering two primary downstream signaling cascades:

-

G-Protein Dependent Pathway: This pathway is responsible for the primary analgesic effects. The activated Gαᵢ/ₒ subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Simultaneously, the dissociated Gβγ subunit complex directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. This results in hyperpolarization and reduced neuronal excitability, thereby dampening the transmission of pain signals.[9][10]

-

β-Arrestin Pathway: Following receptor activation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular tail. This phosphorylation promotes the binding of β-arrestin2. The recruitment of β-arrestin leads to receptor desensitization, internalization (endocytosis), and the initiation of a separate wave of signaling. This pathway is strongly implicated in mediating the adverse side effects of opioids, such as respiratory depression and constipation, as well as the development of tolerance.[9][11]

Caption: Opioid receptor signaling cascade initiated by this compound.

References

- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ussc.gov [ussc.gov]

- 4. This compound [medbox.iiab.me]

- 5. researchgate.net [researchgate.net]

- 6. Total synthesis of fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Redirecting [linkinghub.elsevier.com]

Preclinical Toxicological Profile of Phenaridine: An In-depth Technical Guide

Disclaimer: Publicly available, detailed preclinical toxicology data specifically for Phenaridine (2,5-dimethylfentanyl) is limited. This guide has been constructed by extrapolating information from its parent compound, fentanyl, and other fentanyl analogs. The toxicological profile presented herein should be considered representative of a potent synthetic opioid of the fentanyl class and is intended for informational purposes for researchers, scientists, and drug development professionals. All data and protocols are based on published preclinical studies of related compounds and should be verified with substance-specific studies.

Executive Summary

This compound is a potent synthetic opioid analgesic, an analog of fentanyl.[1] As with other fentanyl derivatives, its primary pharmacological activity is mediated through agonism at the µ-opioid receptor.[2][3][4] This activity is responsible for its analgesic effects and also its significant toxicological profile, characterized by a narrow therapeutic window and the risk of severe adverse effects, most notably respiratory depression. This document provides a comprehensive overview of the anticipated preclinical toxicological profile of this compound, based on data from fentanyl and its analogs. It covers acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols and signaling pathways are also presented to provide a thorough understanding of the potential toxicological risks associated with this compound.

Acute Toxicity

The acute toxicity of fentanyl analogs is high, with a rapid onset of action. The primary cause of death in acute overdose is respiratory depression.

Lethal Dose (LD50)

| Compound | Species | Route of Administration | LD50 | Citation |

| Fentanyl | Rat | Intravenous | 3.1 mg/kg | [5][6][7] |

| Fentanyl | Monkey | Intravenous | 0.03 mg/kg | [5][6][7] |

| Fentanyl Citrate | Mouse | Subcutaneous | 62 mg/kg | [7] |

| Fentanyl Citrate | Mouse | Intravenous | 11.2 mg/kg | [7] |

| Alfentanil | Rat | Intravenous | 47.5 mg/kg | [5] |

Clinical Signs of Acute Toxicity

Preclinical studies with fentanyl and its analogs have noted the following clinical signs of acute toxicity:

-

Central Nervous System (CNS): Sedation, decreased locomotor activity, ataxia, catalepsy, and stereotypic behavior (e.g., compulsive licking).[8][9]

-

Respiratory System: Dose-dependent respiratory depression is the most significant and life-threatening toxic effect.[5][9]

-

Cardiovascular System: Bradycardia.[5]

-

Autonomic Nervous System: Exophthalmos, abnormal pupillary response (miosis), salivation, and decreased pinna/corneal reflexes.[9]

-

Musculoskeletal System: Muscle rigidity, particularly of the chest wall.[5]

Sub-chronic and Chronic Toxicity

Repeat-dose toxicity studies are crucial for identifying target organ toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL). While specific studies on this compound are not available, studies on other opioids have shown effects on the adrenal glands and general opioid-related clinical signs with chronic administration.[10]

Genotoxicity

The genotoxic potential of this compound has not been specifically reported. A study on other fentanyl analogs (Acrylfentanyl, Ocfentanyl, and Furanylfentanyl) found them to be genotoxic in an in vitro micronucleus test in human lymphoblastoid TK6 cells, while fentanyl itself was not.[11] This suggests that the genotoxic potential of fentanyl analogs may be structure-dependent.

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. Fentanyl is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[7]

Reproductive and Developmental Toxicity

Studies on fentanyl in rats have shown varied results. Continuous administration of fentanyl up to 500 µg/kg/day before and during pregnancy did not produce teratogenic effects.[12] However, intravenous administration during gestation has suggested the potential for embryotoxicity at higher doses.[13] Fentanyl did not affect fertility in rats at doses up to 0.4 mg/kg/day.[13]

Experimental Protocols

The following are representative protocols for key preclinical toxicology studies. These are generalized and would require optimization for a specific compound like this compound.

Acute Oral Toxicity Study (OECD 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Species: Rat (e.g., Sprague-Dawley).

-

Method: A stepwise procedure with a limited number of animals at each step. The substance is administered orally by gavage. The starting dose is selected based on available information. Animals are observed for mortality and clinical signs for up to 14 days.

-

Endpoint: The LD50 is estimated based on the mortality observed.

In Vitro Micronucleus Test (OECD 487)

-

Objective: To assess the potential of a substance to induce chromosomal damage.

-

System: Mammalian cell line (e.g., human peripheral blood lymphocytes or TK6 cells).

-

Method: Cells are exposed to the test substance with and without metabolic activation (S9 mix). After an appropriate incubation period, cells are harvested and scored for the presence of micronuclei, which are indicative of chromosomal damage.

-

Endpoint: A statistically significant increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Reproductive/Developmental Toxicity Screening Test (OECD 421)

-

Objective: To provide an initial assessment of the potential effects of a substance on reproduction and development.

-

Species: Rat.

-

Method: The test substance is administered to male and female rats before, during, and after mating. Females are allowed to litter and rear their young.

-

Endpoints: Observations include effects on mating behavior, fertility, gestation length, litter size, and pup viability and growth.

Signaling Pathways and Mechanism of Toxicity

The primary mechanism of action for this compound, like other fentanyl analogs, is agonism at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[6][14] The toxic effects are largely an extension of its pharmacological actions.

µ-Opioid Receptor Signaling

The binding of this compound to the µ-opioid receptor is expected to initiate a signaling cascade that leads to both its analgesic and toxic effects.

Caption: µ-Opioid receptor signaling cascade initiated by an agonist like this compound.

Experimental Workflow for Preclinical Toxicology Assessment

A typical workflow for assessing the preclinical toxicology of a new chemical entity like this compound would follow a tiered approach.

Caption: A generalized workflow for the preclinical toxicological assessment of a novel compound.

Conclusion

The preclinical toxicological profile of this compound is anticipated to be similar to that of fentanyl and other potent µ-opioid receptor agonists. The primary toxicological concern is dose-dependent respiratory depression, which can be life-threatening. Other significant adverse effects include CNS depression, cardiovascular effects, and muscle rigidity. While specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound are lacking, the available information on related compounds suggests that these endpoints require careful evaluation. The provided experimental protocols and workflow diagrams offer a framework for the systematic preclinical safety assessment of this compound and other novel synthetic opioids. Due to the high potency and narrow therapeutic index of this class of compounds, a thorough and rigorous toxicological evaluation is imperative for any drug development program.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]

- 5. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fentanyl - Wikipedia [en.wikipedia.org]

- 7. Fentanyl | C22H28N2O | CID 3345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. sfera.unife.it [sfera.unife.it]

- 12. Reproductive and teratogenic effects of fentanyl in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for Detecting Phenaridine (Fentanyl) in Biological Samples

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of Phenaridine, a potent synthetic opioid commonly known as Fentanyl, in various biological samples. The methodologies outlined are essential for forensic toxicology, clinical chemistry, and drug development research.

Overview of Analytical Techniques

The detection of Fentanyl and its analogues in biological matrices necessitates highly sensitive and specific analytical methods due to the low concentrations at which these compounds are often present. The primary techniques employed are chromatography coupled with mass spectrometry.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for Fentanyl analysis, offering high sensitivity and selectivity. It is applicable to a wide range of biological samples, including blood, urine, and hair.[1][2][3][4][5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): While inherently less sensitive than LC-MS, GC-MS is a robust and reliable method, particularly for urine and blood samples.[6][7][8] Derivatization may be required for certain Fentanyl analogues to improve their chromatographic properties.

-

Emerging Technologies: Novel methods such as Surface-Enhanced Raman Spectroscopy (SERS) and aptamer-based biosensors are being developed for rapid and field-based detection, though they are not yet standard practice in most laboratories.

Experimental Workflows

The general workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: A generalized workflow for the analysis of this compound in biological samples.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various analytical methods and biological matrices.

| Analytical Method | Biological Matrix | Analyte(s) | LOD | LOQ | Reference |

| UHPLC-MS/MS | Whole Blood, Urine | Fentanyl & 22 Analogs | - | 2 to 6 ng/L | [1] |

| UHPLC-MS/MS | Hair | Fentanyl & 22 Analogs | - | 11 to 21 pg/g | [1] |

| LC-MS/MS | Plasma, Urine | Fentanyl, Norfentanyl, Alfentanil, Remifentanil, 3-methylfentanyl | - | 0.1 ng/mL | [9] |

| LC-MS/MS | Plasma, Urine | Sufentanil | - | 0.2 ng/mL | [9] |

| UHPLC-MS-MS | Biological Fluids | Carfentanil | 0.1 ng/mL | 0.2 to 10 ng/mL | [10] |

| UHPLC-MS-MS | Biological Fluids | Fentanyl & 5 Analogs | 0.5 ng/mL | 1 to 50 ng/mL | [10] |

| HR-LC-MS | Urine, Plasma | Troc-norfentanyl, Troc-noracetylfentanyl | - | ~10 ng/mL | [11] |

| GC-MS/MS | Hair | 9 Fentanyl Drugs | 0.02–0.05 ng mg–1 | - | [12] |

| LC-MS/MS | Hair | 9 Fentanyl Drugs | 0.05 pg mg–1 | - | [12] |

Detailed Experimental Protocols

Protocol 1: UHPLC-MS/MS Analysis of Fentanyl in Whole Blood

This protocol is adapted from a comprehensive method for quantifying Fentanyl and its analogues.[1][5]

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 1 mL of whole blood into a clean centrifuge tube.

-

Add an appropriate amount of deuterated internal standard (e.g., Fentanyl-d5).

-

Add 1 mL of saturated sodium borate buffer (pH 9.0) and vortex for 30 seconds.

-

Add 5 mL of n-butyl chloride, cap the tube, and gently rock for 15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

b. Instrumentation and Conditions

-

UHPLC System: A standard UHPLC system equipped with a binary pump and autosampler.

-

Analytical Column: A Raptor biphenyl column or equivalent (e.g., 100 x 2.1 mm, 2.7 µm).[2]

-

Mobile Phase A: 10.0 mM ammonium formate and 0.1% formic acid in water.[2]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

-

Gradient Elution: A suitable gradient to separate the analytes of interest. A typical run time is around 8-15 minutes.[1][2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: GC-MS Analysis of Fentanyl in Urine

This protocol outlines a general procedure for the analysis of Fentanyl in urine using GC-MS.[7][8]

a. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 2 mL of urine, add the internal standard (e.g., Fentanyl-d5).

-

Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

-

Condition a mixed-mode SPE cartridge with methanol followed by deionized water and then the phosphate buffer.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 20% methanol).

-

Dry the cartridge thoroughly under vacuum or nitrogen.

-

Elute the analytes with an appropriate solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or ethyl acetate).

b. Instrumentation and Conditions

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for drug analysis (e.g., HP-5ms).

-

Injection Mode: Splitless.

-

Oven Temperature Program: A programmed temperature ramp to separate the analytes.

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Protocol 3: Analysis of Fentanyl in Hair

This protocol describes the extraction and analysis of Fentanyl from hair samples.[13][14][15]

a. Sample Preparation

-

Wash the hair sample with methanol and deionized water to remove external contamination.

-

Dry the hair sample completely.

-

Pulverize the hair using a bead mill.

-

Weigh approximately 25 mg of the pulverized hair into a glass tube.

-

Add 1 mL of methanol and incubate overnight on a shaker.

-

Centrifuge the sample and transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness.

-

Reconstitute the residue in an acidic solution (e.g., 2% formic acid).

-

Perform a solid-phase extraction clean-up similar to the urine protocol.

-

Evaporate the final eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

b. Instrumentation and Conditions

-

LC-MS/MS is the preferred method for hair analysis due to its high sensitivity. The conditions are similar to those described in Protocol 1.

This compound (Fentanyl) Signaling Pathway

This compound primarily acts as a potent agonist at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[16][17][18] Its binding initiates a signaling cascade that leads to its analgesic and other physiological effects.

Caption: this compound's interaction with the µ-opioid receptor and downstream signaling events.

References

- 1. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair | Semantic Scholar [semanticscholar.org]

- 5. Quantification of Fentanyl and Norfentanyl in Whole Blood Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nyc.gov [nyc.gov]

- 7. Quantitation of Fentanyl in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS | PLOS One [journals.plos.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. academicworks.cuny.edu [academicworks.cuny.edu]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Application Note: Quantification of Fentanyl in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fentanyl in biological matrices such as whole blood, plasma, serum, and urine. Fentanyl, a potent synthetic opioid, requires highly sensitive analytical methods for accurate measurement in clinical and forensic toxicology.[1] This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, providing a reliable workflow for researchers, scientists, and drug development professionals.

Introduction